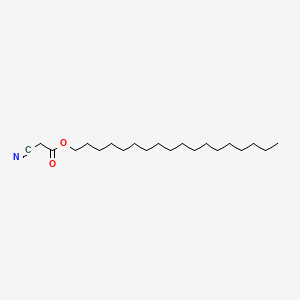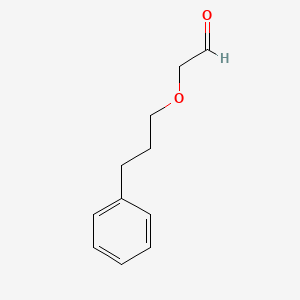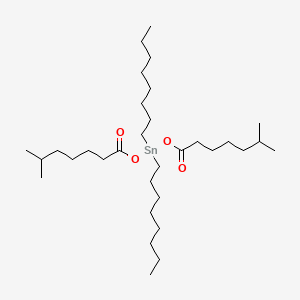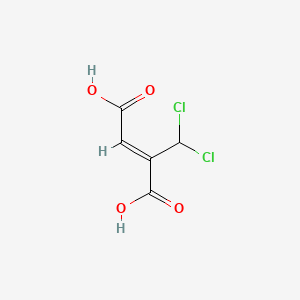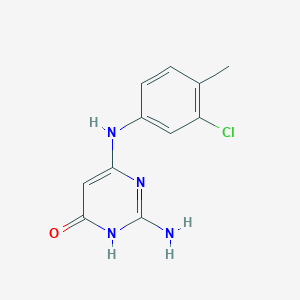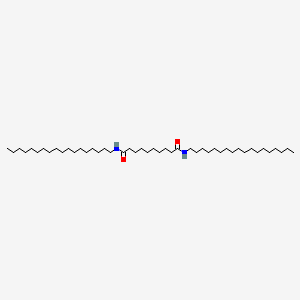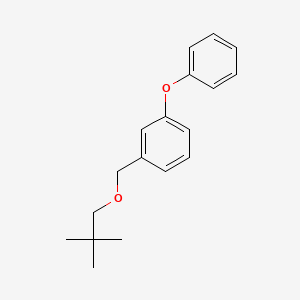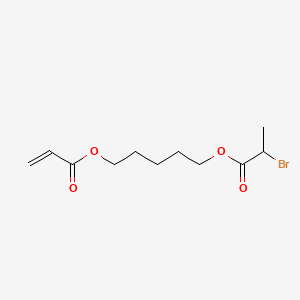
5-(2-Bromo-1-oxopropoxy)pentyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-1-oxopropoxy)pentyl acrylate: is an organic compound with the molecular formula C11H17BrO4 . It is a derivative of acrylate, characterized by the presence of a bromine atom and an ester group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-1-oxopropoxy)pentyl acrylate typically involves the esterification of 5-hydroxy-pentyl acrylate with 2-bromo-propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(2-Bromo-1-oxopropoxy)pentyl acrylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Polymerization Reactions: The acrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary amines.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile are used.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-(2-Bromo-1-oxopropoxy)pentyl acrylate is used as a monomer in the synthesis of polymers with specific properties. These polymers are used in coatings, adhesives, and sealants .
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems. The ester linkage in the compound can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials are used in various applications, including automotive coatings, electronics, and packaging .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-1-oxopropoxy)pentyl acrylate primarily involves its reactivity towards nucleophiles and free radicals. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the acrylate group participates in free radical polymerization. The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid .
Comparison with Similar Compounds
- 5-(2-Chloro-1-oxopropoxy)pentyl acrylate
- 5-(2-Iodo-1-oxopropoxy)pentyl acrylate
- 5-(2-Fluoro-1-oxopropoxy)pentyl acrylate
Comparison: 5-(2-Bromo-1-oxopropoxy)pentyl acrylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity in nucleophilic substitution reactions and polymerization processes. The choice of halogen affects the rate of reaction and the stability of the resulting products .
Properties
CAS No. |
94023-68-4 |
|---|---|
Molecular Formula |
C11H17BrO4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
5-prop-2-enoyloxypentyl 2-bromopropanoate |
InChI |
InChI=1S/C11H17BrO4/c1-3-10(13)15-7-5-4-6-8-16-11(14)9(2)12/h3,9H,1,4-8H2,2H3 |
InChI Key |
ILSWEUDQMRFOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCCCCOC(=O)C=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


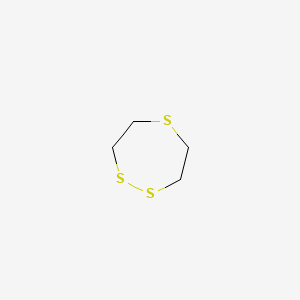
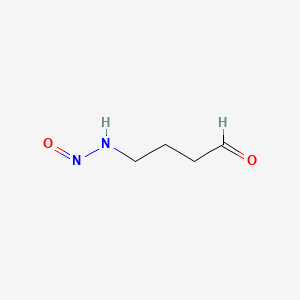
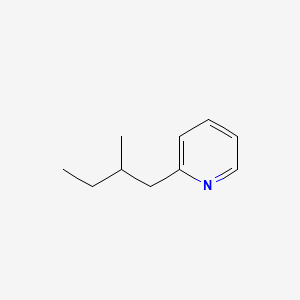
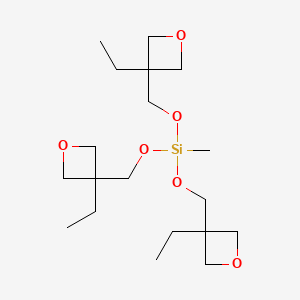
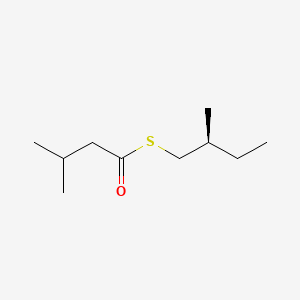
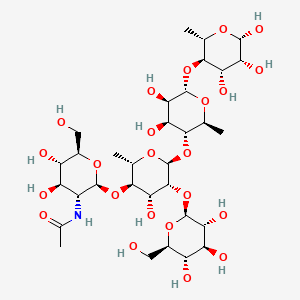
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
